1-(5-Methylthiophen-2-yl)propan-1-amine
Description
1-(5-Methylthiophen-2-yl)propan-1-amine is a primary amine featuring a thiophene ring substituted with a methyl group at the 5-position and a three-carbon aliphatic chain terminating in an amino group. Thiophene derivatives are widely studied in medicinal and materials chemistry due to their aromatic stability, electron-rich nature, and capacity for π-π interactions.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
JODMVIXXXIEFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(S1)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-methylthiophen-2-yl)propan-1-amine generally involves the introduction of the amine group onto a propyl chain attached to the 5-methylthiophene ring. The key challenge is the selective functionalization of the thiophene ring and the controlled amination of the alkyl side chain.
Reported Preparation Methods
Detailed Analysis of Key Preparation Pathways
Condensation and Reductive Amination Approach
A widely documented approach involves the condensation of 2-(5-methylthiophen-2-yl)succinic acid with aminoalkylamines, facilitated by carbonyldiimidazole (CDI) as a coupling agent in dry dimethylformamide (DMF) at room temperature. This method yields intermediates that, upon further processing, afford the target amines as either hydrochloride salts or free bases. The reaction proceeds cleanly with yields ranging from 31% to 86%, and the products are purified by column chromatography using dichloromethane:methanol mixtures. Structural confirmation is achieved by proton and carbon nuclear magnetic resonance (1H-NMR, 13C-NMR) and liquid chromatography-mass spectrometry (LC/MS).
Transition Metal-Catalyzed Hydroaminomethylation
Hydroaminomethylation represents a modern and atom-economical synthetic route to alkylamines, involving the tandem hydroformylation of alkenes followed by condensation and hydrogenation steps catalyzed by transition metals such as rhodium or ruthenium complexes. This method can be adapted for alkenes bearing the 5-methylthiophene substituent, enabling direct formation of this compound derivatives with high regio- and stereoselectivity under mild conditions. The process uses syngas (CO/H2) and amine sources, producing minimal waste and offering excellent functional group tolerance.
Nucleophilic Substitution on Halogenated Precursors
Another classical method involves preparing halogenated 5-methylthiophene derivatives, such as bromopropyl-substituted thiophenes, which then undergo nucleophilic substitution with ammonia or primary amines to yield the desired amine. This approach requires careful preparation of the halogenated intermediate and control of reaction conditions to avoid side reactions. It is less atom-economical but remains a viable route in certain synthetic contexts.
Comparative Summary of Preparation Methods
| Feature | Condensation with CDI | Hydroaminomethylation | Nucleophilic Substitution |
|---|---|---|---|
| Starting Materials | 2-(5-Methylthiophen-2-yl)succinic acid + aminoalkylamines | Alkenes with 5-methylthiophene + syngas + amines | Halogenated 5-methylthiophene derivatives + ammonia/amine |
| Catalysts/Reagents | Carbonyldiimidazole (CDI) | Rhodium or Ruthenium complexes | None or base catalysts |
| Reaction Conditions | Room temperature, DMF, 24 h | Mild temperature and pressure, syngas atmosphere | Moderate heating, polar aprotic solvents |
| Yield | 31%–86% | High, with excellent selectivity | Variable, dependent on halide quality |
| Purification | Column chromatography | Often crystallization or extraction | Chromatography or distillation |
| Advantages | Mild, good yields, well-characterized | Atom economical, environmentally friendly | Straightforward, traditional |
| Limitations | Requires CDI and dry solvents | Requires specialized catalysts and syngas | Multi-step, potential side reactions |
Research Findings and Analytical Data
- Yields for condensation methods range broadly but can reach up to 86%, with products isolated as racemic mixtures or salts, depending on the amine used.
- Spectroscopic characterization consistently confirms the structure of the amine products: 1H-NMR signals correspond to the thiophene ring protons, methyl substituents, and the propan-1-amine chain; 13C-NMR and LC/MS data support molecular integrity.
- Hydroaminomethylation catalysis has been shown to produce linear alkylamines with high regioselectivity (up to >99:1 linear:branched ratio) and excellent atom economy, making it a promising method for industrial-scale synthesis.
- Safety and quality data indicate that the compound should be handled under standard laboratory precautions, with purity typically above 95% for research applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Heterocycle Effects :
- Thiophene derivatives (e.g., ) exhibit higher aromatic stability compared to furan analogs (e.g., ) due to sulfur's electron-donating resonance effects.
- Benzimidazole-containing compounds (e.g., ) introduce additional nitrogen atoms, enabling hydrogen bonding and metal coordination, which are absent in simple thiophene derivatives.
Methyl groups (e.g., ) balance lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets.
Secondary amines (e.g., ) exhibit lower basicity (pKa ~9–10) compared to primary amines (pKa ~10–11), affecting protonation states under physiological conditions.
Physicochemical and Computational Insights
- Lipophilicity : Predicted logP values (ChemAxon):
- This compound: ~2.1
- 1-(5-Phenylthiophen-2-yl)ethan-1-amine: ~3.5
- 1-(5-Methylfuran-2-yl)propan-1-amine: ~1.8
- Electronic Properties : Multiwfn analysis of electron density maps reveals stronger electron-rich regions in thiophene vs. furan analogs, aligning with sulfur's polarizability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
